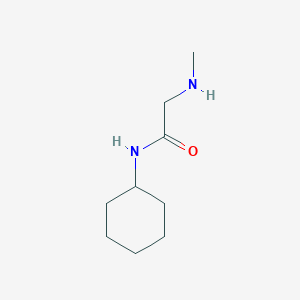

N-cyclohexyl-2-(methylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-cyclohexyl-2-(methylamino)acetamide is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their properties, which can provide insights into the characteristics of similar compounds. For instance, the cyclohexyl group is a common feature in these molecules, which is known to adopt a chair conformation, contributing to the overall three-dimensional structure of the molecule .

Synthesis Analysis

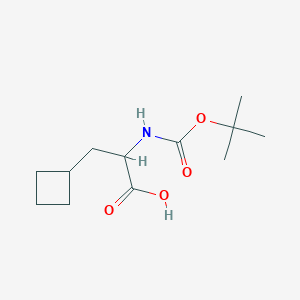

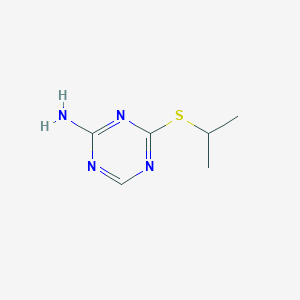

The synthesis of N-cyclohexyl-2-(methylamino)acetamide-like compounds involves complex organic reactions. For example, the synthesis of cyclohexylalanine-incorporated ascidiacyclamide analogues demonstrates the incorporation of cyclohexyl groups into peptide structures, which could be related to the synthesis of other cyclohexyl-containing acetamides . Additionally, the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides indicates the importance of controlling stereochemistry in the synthesis of cyclohexyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-(methylamino)acetamide is characterized by the presence of cyclohexyl groups and amide linkages. The cyclohexyl groups typically adopt a chair conformation, providing stability to the molecule . The planarity of the amide N and C atoms is another feature that influences the overall molecular conformation . The presence of aromatic or aliphatic rings can affect molecular folding, as seen in the case of ascidiacyclamide analogues .

Chemical Reactions Analysis

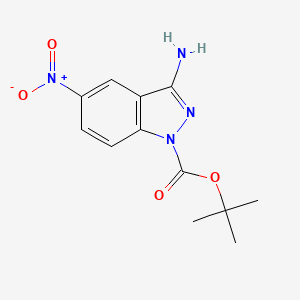

The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the nitrogen and the backbone of the acetamide. For instance, the presence of a cyclohexyl group can affect the folding and thus the reactivity of the molecule . The introduction of different substituents, such as aryl groups, can lead to the synthesis of compounds with specific biological activities, such as opioid kappa agonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-2-(methylamino)acetamide-like compounds are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and stability of these compounds . The conformational analysis can be used to predict the biological activity of these molecules, as seen in the development of opioid kappa agonists . Additionally, the anticonvulsant activities of acetamide derivatives are influenced by the presence of specific functional groups and the overall stereochemistry .

Scientific Research Applications

Microbiological Activity

A study by Arpaci et al. (2002) explored the synthesis and microbiological activity of novel N-cyclohexyl acetamide derivatives. These compounds demonstrated broad-spectrum activity against various microorganisms including gram-positive and gram-negative bacteria, as well as the yeast Candida albicans, showcasing their potential in microbiological applications (Arpaci et al., 2002).

Pharmacological Properties

The work of Marciniak et al. (1988) focused on developing "soft drug" derivatives related to perhexiline, which included N-cyclohexyl acetamide derivatives. These compounds were evaluated for their alpha-adrenolytic activities, indicating their significance in pharmacological research (Marciniak et al., 1988).

Anesthetic Research

Shucard et al. (1975) investigated Ketamine, a compound structurally similar to N-cyclohexyl-2-(methylamino)acetamide, for its anesthetic properties in guinea pigs. This research contributes to understanding the anesthetic potential of similar N-cyclohexyl acetamide derivatives (Shucard et al., 1975).

Chemical Synthesis and Analysis

Studies like that of Macháček et al. (1986) and Saito et al. (2007) delve into the chemical synthesis aspects of N-cyclohexyl acetamide derivatives, revealing their utility in creating complex chemical structures and understanding their behavior in various chemical reactions (Macháček et al., 1986); (Saito et al., 2007).

Radical Cyclization Research

Gonzalez-Lopez de Turiso and Curran (2005) utilized radical cyclization approaches with N-cyclohexyl acetamide derivatives, contributing to the development of novel synthetic methods in organic chemistry (Gonzalez-Lopez de Turiso & Curran, 2005); (Gonzalez-Lopez de Turiso & Curran, 2005).

properties

IUPAC Name |

N-cyclohexyl-2-(methylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-10-7-9(12)11-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBYYWYDZXAMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(methylamino)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)